

N-Methyl-p-anisidine: A Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: 4-Methoxy-N-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on the biological activity of N-Methyl-p-anisidine. It is intended for research and informational purposes only. The pharmacological data on N-Methyl-p-anisidine is limited, and much of the information regarding its biological effects is inferred from studies on its parent compound, p-anisidine, and its isomer, o-anisidine.

Introduction

N-Methyl-p-anisidine (NMPA), also known as **4-methoxy-N-methylaniline**, is an aromatic amine with applications in various industrial sectors, including as a corrosion inhibitor and a fuel additive.^[1] While its industrial uses are documented, its biological activity from a pharmacological and toxicological perspective is less well-characterized. This technical guide aims to provide a comprehensive overview of the known biological activities of N-Methyl-p-anisidine, with a focus on data relevant to researchers, scientists, and drug development professionals. Due to the scarcity of direct studies on NMPA, this guide will also draw upon data from structurally related compounds to infer potential biological effects and metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of N-Methyl-p-anisidine is presented in Table 1.

Table 1: Physicochemical Properties of N-Methyl-p-anisidine

Property	Value	Reference
CAS Number	5961-59-1	[2]
Molecular Formula	C ₈ H ₁₁ NO	[2]
Molecular Weight	137.18 g/mol	[2]
Appearance	White to greyish-brown crystal or low melting mass	[3]
Melting Point	33-36 °C	
Boiling Point	135-136 °C at 19 mmHg	
Solubility	Soluble in methanol	[3]

Biological Activity and Potential Applications

Direct research into the pharmacological applications of N-Methyl-p-anisidine is limited. Its primary documented use in a research context is in the study of the additive effects of amines. However, the structural similarity of NMPA to other biologically active aromatic amines suggests potential areas for investigation.

Inferred Activities from Related Compounds

Studies on related aromatic amines, such as p-anisidine and its derivatives, have shown various biological activities. For instance, some Schiff bases derived from p-anisidine have been investigated for their biological properties.[4] Furthermore, the metabolism of the related compound N,N-dimethyl-p-anisidine has been studied in the context of peroxidase-catalyzed reactions.[5] These studies suggest that N-Methyl-p-anisidine could be a substrate for various metabolic enzymes and may possess latent biological activities that could be explored through further research.

Toxicology and Safety Profile

The toxicological profile of N-Methyl-p-anisidine is not extensively studied. However, GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and

causes skin and eye irritation.[2] Much of the detailed toxicological data comes from its parent compound, p-anisidine.

Acute Toxicity of p-Anisidine

The acute toxicity data for p-anisidine, the parent compound of N-Methyl-p-anisidine, is summarized in Table 2. These values provide an estimate of the potential toxicity of NMPA.

Table 2: Acute Toxicity of p-Anisidine

Test	Species	Route	Value	Reference
LD50	Rat	Oral	1320-2900 mg/kg	[1]
LD50	Mouse	Oral	810-1410 mg/kg	[1]
LD50	Rabbit	Oral	2900 mg/kg	[1]
LD50	Rat	Dermal	>3200 mg/kg	[1]

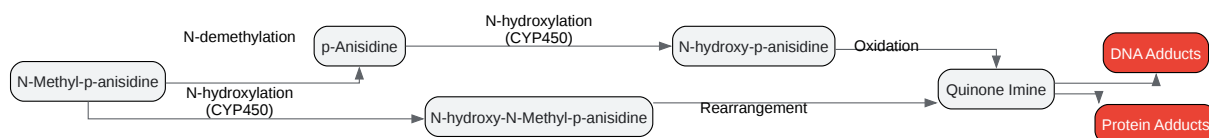
Genotoxicity and Carcinogenicity of Related Compounds

p-Anisidine has been shown to be a genotoxin.[6] In vitro studies have demonstrated that p-anisidine can covalently bind to DNA and proteins following metabolic activation.[1] The isomeric o-anisidine and its metabolites have been shown to form DNA adducts and exhibit cytotoxicity.[7][8][9] Given these findings, it is plausible that N-Methyl-p-anisidine may also possess genotoxic potential following metabolic activation. The International Agency for Research on Cancer (IARC) has classified o-anisidine as Group 2A (probably carcinogenic to humans) and p-anisidine as Group 3 (not classifiable as to its carcinogenicity to humans).[10]

Metabolic Pathways

Direct studies on the metabolic pathways of N-Methyl-p-anisidine are not readily available. However, based on the metabolism of p-anisidine and other aromatic amines, a probable metabolic activation pathway can be proposed.[1][11] The key steps are likely to involve N-

demethylation, N-hydroxylation, and subsequent conjugation or rearrangement to reactive intermediates that can bind to macromolecules like DNA and proteins.



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Caption: Probable metabolic activation pathway of N-Methyl-p-anisidine.

Experimental Protocols

Specific experimental protocols for assessing the biological activity of N-Methyl-p-anisidine are not published. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals can be adapted for this purpose.^{[12][13][14][15]}

In Vitro Cytotoxicity Assay (Adapted from OECD TG 439)

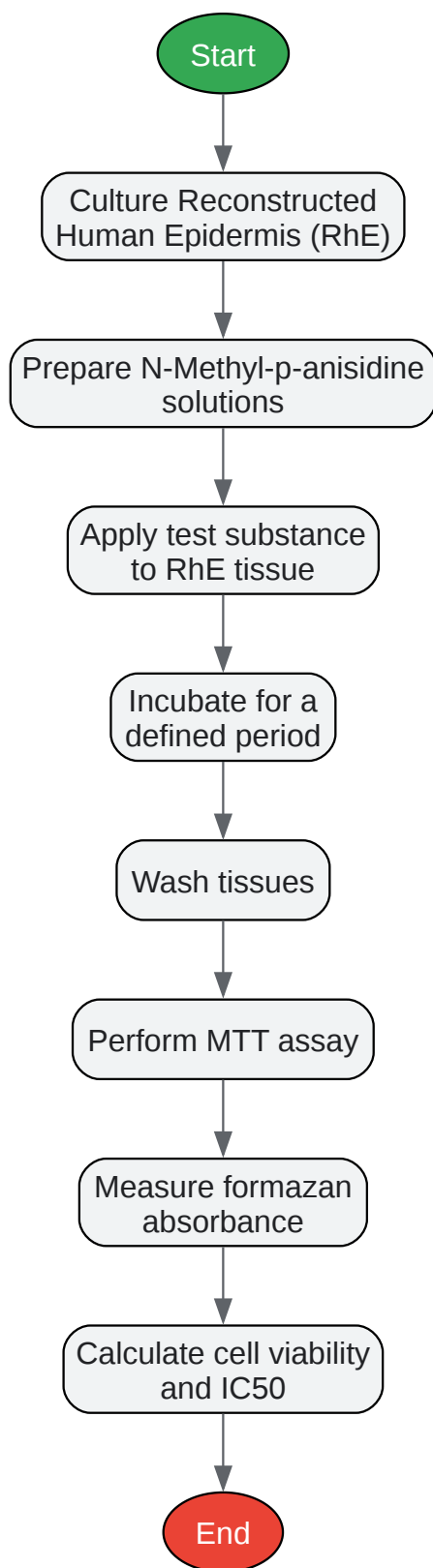
This protocol provides a general framework for assessing the cytotoxicity of a test chemical using reconstructed human epidermis.

Objective: To determine the potential of N-Methyl-p-anisidine to cause cell death in a skin model.

Methodology:

- **Cell Culture:** Reconstructed human epidermis (RhE) tissues are cultured to the appropriate stage.
- **Dosing:** A solution of N-Methyl-p-anisidine at various concentrations is applied topically to the RhE tissue surface.

- Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
- Viability Assessment: After incubation, the tissues are washed, and cell viability is assessed using a quantitative method such as the MTT assay. The conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells is measured spectrophotometrically.
- Data Analysis: The IC50 value (the concentration that reduces cell viability by 50%) is calculated.



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Caption: Generalized workflow for an in vitro cytotoxicity assay.

Ames Test for Mutagenicity (Adapted from OECD TG 471)

This bacterial reverse mutation test is widely used to assess the mutagenic potential of chemicals.

Objective: To determine if N-Methyl-p-anisidine can induce point mutations in specific strains of *Salmonella typhimurium* and *Escherichia coli*.

Methodology:

- **Bacterial Strains:** Use histidine-dependent strains of *S. typhimurium* (e.g., TA98, TA100) and a tryptophan-dependent strain of *E. coli* (e.g., WP2 uvrA).
- **Metabolic Activation:** Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.
- **Exposure:** Expose the bacterial strains to a range of concentrations of N-Methyl-p-anisidine in the presence and absence of S9 mix.
- **Plating:** Plate the treated bacteria on a minimal agar medium lacking the required amino acid.
- **Incubation:** Incubate the plates for 48-72 hours.
- **Scoring:** Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
- **Data Analysis:** A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion and Future Directions

The available data on the biological activity of N-Methyl-p-anisidine is sparse, with most of the toxicological information being inferred from its parent compound, p-anisidine. While it has established industrial applications, its pharmacological potential remains largely unexplored. Future research should focus on:

- Systematic pharmacological screening: Evaluating N-Methyl-p-anisidine and its derivatives against a panel of biological targets to identify potential therapeutic applications.
- Detailed toxicological studies: Conducting comprehensive in vitro and in vivo studies, following OECD guidelines, to accurately determine its toxicity profile, including its genotoxic and carcinogenic potential.
- Metabolism and pharmacokinetic studies: Elucidating the metabolic pathways of N-Methyl-p-anisidine and determining its absorption, distribution, metabolism, and excretion (ADME) profile.

A thorough investigation into these areas will provide a clearer understanding of the biological activity of N-Methyl-p-anisidine and its potential for use in drug development or as a chemical probe.

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